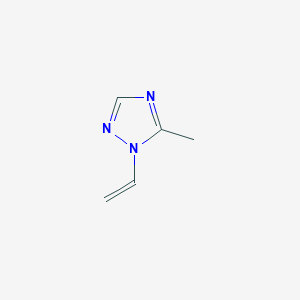

1-Ethenyl-5-methyl-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80904-16-1 |

|---|---|

Molekularformel |

C5H7N3 |

Molekulargewicht |

109.13 g/mol |

IUPAC-Name |

1-ethenyl-5-methyl-1,2,4-triazole |

InChI |

InChI=1S/C5H7N3/c1-3-8-5(2)6-4-7-8/h3-4H,1H2,2H3 |

InChI-Schlüssel |

AYUCRRZCDOKDFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=NN1C=C |

Herkunft des Produkts |

United States |

"1-Ethenyl-5-methyl-1H-1,2,4-triazole" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide focuses on the potential biological activities of a specific, lesser-studied derivative, 1-Ethenyl-5-methyl-1H-1,2,4-triazole. While direct experimental data for this compound is not extensively available, this document synthesizes the vast knowledge of the 1,2,4-triazole class to postulate its potential pharmacological profile. We will explore the structural rationale for its likely antifungal, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. The methodologies are designed to be self-validating and are grounded in established scientific principles, complete with in-text citations to authoritative sources.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][5] Its stability, capacity for hydrogen bonding, dipole character, and rigidity make it an ideal pharmacophore for interacting with various biological targets with high affinity.[1] This has led to the successful development of a multitude of drugs across various therapeutic areas, including well-known antifungal agents (e.g., fluconazole, itraconazole), anxiolytics, and anticonvulsants.[1] The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

1.1. Structural Features of 1-Ethenyl-5-methyl-1H-1,2,4-triazole and Their Implications

The subject of this guide, 1-Ethenyl-5-methyl-1H-1,2,4-triazole, possesses distinct structural motifs that can inform predictions of its biological activity:

-

1,2,4-Triazole Core: Provides the fundamental scaffold known for a wide array of biological activities.[1][2][3][4]

-

1-Ethenyl (Vinyl) Group: This unsaturated substituent introduces a potential site for metabolic activation or Michael addition reactions, which could be relevant for covalent inhibition of target enzymes.

-

5-Methyl Group: The small alkyl substituent at this position can influence the steric and electronic properties of the triazole ring, potentially affecting binding to biological targets.

Based on these features and the extensive literature on 1,2,4-triazole derivatives, we will now explore the most probable avenues of biological activity for 1-Ethenyl-5-methyl-1H-1,2,4-triazole.

Postulated Biological Activities and Mechanistic Rationale

Antifungal Activity

The 1,2,4-triazole scaffold is most famously associated with antifungal activity.[1][5][7] Triazole antifungals primarily act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole is likely to exhibit antifungal activity by targeting lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring are expected to coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic function.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of 1,2,4-triazole derivatives.[8][9][10][11] These compounds have been shown to exert their effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some triazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12][13]

-

Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif for various protein kinases involved in cancer cell signaling, such as EGFR and BRAF.[11]

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as aromatase and steroid sulfatase, is another established mechanism.[8][13]

Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole may possess antiproliferative activity against cancer cell lines. Its potential mechanisms of action could involve the disruption of microtubule formation or the inhibition of key signaling kinases.

Enzyme Inhibition

Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit a range of other enzymes with therapeutic relevance.[14][15] These include acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[14][16][17] The ability of the triazole ring to engage in various non-covalent interactions makes it a versatile scaffold for designing enzyme inhibitors.

Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole could act as an inhibitor of enzymes such as α-glucosidase or cholinesterases. The specific substituents on the triazole ring will determine its selectivity and potency against different enzymes.

Experimental Protocols for Activity Validation

The following sections provide detailed, step-by-step protocols for systematically evaluating the hypothesized biological activities of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 1-Ethenyl-5-methyl-1H-1,2,4-triazole against a panel of pathogenic fungi.

Methodology: Broth Microdilution Assay (CLSI M27-A3/M38-A2)

-

Preparation of Fungal Inoculum:

-

Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.

-

-

Preparation of Compound Dilutions:

-

Dissolve 1-Ethenyl-5-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (fungi with no compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined visually or spectrophotometrically.

-

Causality and Self-Validation: This standardized method ensures reproducibility. The inclusion of positive and negative controls validates the experimental conditions and the viability of the fungal inoculum. A known antifungal agent (e.g., fluconazole) should be run in parallel as a reference standard to validate the assay's sensitivity.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and antiproliferative effects of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum.[18]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the culture medium.

-

Replace the medium in the cell plates with the medium containing the compound dilutions.

-

Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

-

-

Incubation:

-

Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

-

Causality and Self-Validation: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A decrease in absorbance is directly proportional to the cytotoxic/antiproliferative effect of the compound. Including a known anticancer drug (e.g., doxorubicin) as a positive control validates the assay's responsiveness.

Signaling Pathway for Cell Cycle Arrest

Caption: Postulated pathway for anticancer activity.

Enzyme Inhibition Assay: α-Glucosidase

Objective: To determine the inhibitory effect of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on α-glucosidase activity.[16]

Methodology: Spectrophotometric Assay

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Include a control without the inhibitor and a blank without the enzyme.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

Causality and Self-Validation: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. A reduction in the rate of color formation indicates enzyme inhibition. Acarbose, a known α-glucosidase inhibitor, should be used as a positive control to validate the assay.[16]

Quantitative Data Summary

| Hypothesized Activity | Assay | Key Parameter | Reference Compound |

| Antifungal | Broth Microdilution | MIC (µg/mL) | Fluconazole |

| Anticancer | MTT Assay | IC₅₀ (µM) | Doxorubicin |

| Enzyme Inhibition | α-Glucosidase Assay | IC₅₀ (µM) | Acarbose |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is currently limited, its chemical structure, based on the highly versatile 1,2,4-triazole scaffold, strongly suggests potential as an antifungal, anticancer, and/or enzyme inhibitory agent. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these potential activities. Positive results from these initial screens would warrant further investigation into the specific mechanisms of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. This targeted approach will be crucial in determining the therapeutic potential of this novel compound.

References

- The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide - Benchchem.

- An insight on medicinal

- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.

- Anticancer Properties of 1,2,4-Triazoles - ISRES.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.

- Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Antifungal Properties of 1,2,4-Triazoles - ISRES.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - ResearchG

- A Short review on 1, 2, 4-Triazole with various pharmacological activity - Academia.edu.

-

Synthesis and anticancer activity of[1][6][9] triazole [4,3-b][1][6][9][10] tetrazine derivatives.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Deriv

- An updated review on diverse range of biological activities of 1,2,4-triazole deriv

- (PDF)

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity - ChemicalBook.

- SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPHATIC ESTERS - Revue Roumaine de Chimie -.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC.

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- A review on methods of synthesis of 1,2,4-triazole deriv

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.

- synthesis of 1,2,4 triazole compounds - ISRES.

- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Short review on 1, 2, 4-Triazole with various pharmacological activity [academia.edu]

- 3. colab.ws [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isres.org [isres.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. isres.org [isres.org]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Implied History of 1-Ethenyl-5-methyl-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of the synthetic routes and likely historical development of 1-Ethenyl-5-methyl-1H-1,2,4-triazole. While a definitive discovery paper for this specific molecule is not prominent in the scientific literature, its existence and utility can be inferred from the rich history of 1,2,4-triazole chemistry and the development of specific synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of functionalized triazole heterocycles.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry.[1] This five-membered heterocycle containing three nitrogen atoms has been a subject of intense study since the first synthesis of a 1,2,4-triazole derivative by Swedish chemist J. A. Bladin in the late 19th century. The unique electronic properties, metabolic stability, and hydrogen bonding capabilities of the 1,2,4-triazole moiety have led to its incorporation into a vast array of biologically active compounds.[2] Notably, it is a key pharmacophore in numerous antifungal, antiviral, and anticancer drugs.[2][3] The functionalization of the triazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 1-Ethenyl-5-methyl-1H-1,2,4-triazole, which combines the features of a methylated and a vinylated triazole.

The Precursor: Synthesis of 5-Methyl-1H-1,2,4-triazole

The journey to synthesizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole begins with the formation of its precursor, 5-methyl-1H-1,2,4-triazole. Several classical methods for the synthesis of the 1,2,4-triazole ring can be adapted for this purpose.

Pellizzari Reaction

One of the earliest methods for 1,2,4-triazole synthesis is the Pellizzari reaction, which involves the condensation of a carboxylic acid hydrazide with an amide. To obtain a 5-methyl substituted triazole, acetic hydrazide would be a suitable starting material.

Experimental Protocol: Pellizzari-type Synthesis of 5-Methyl-1H-1,2,4-triazole

-

Reactant Preparation: Equimolar amounts of acetic hydrazide and formamide are prepared.

-

Reaction Setup: The reactants are mixed in a round-bottom flask, typically without a solvent or with a high-boiling solvent like glycerol.

-

Heating: The mixture is heated to a high temperature (typically 150-200 °C) for several hours.

-

Work-up: The reaction mixture is cooled, and the product is isolated by crystallization or distillation. The crude product is then purified by recrystallization from a suitable solvent like ethanol or water.

Causality: The high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of water and ammonia. Formamide serves as the source of the C3 carbon and N4 nitrogen of the triazole ring.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides an alternative route, involving the reaction of a hydrazine with a diacylamine.

Experimental Protocol: Einhorn-Brunner-type Synthesis of 5-Methyl-1H-1,2,4-triazole

-

Reactant Preparation: N,N'-diacetylhydrazine is reacted with formamide.

-

Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent or at high temperatures to facilitate the cyclization.

-

Isolation and Purification: The product, 5-methyl-1H-1,2,4-triazole, is isolated and purified using standard techniques such as crystallization.

Causality: This method relies on the intramolecular cyclization of an N-acylated amidine intermediate, which is formed in situ.

Caption: Einhorn-Brunner-type synthesis of 5-Methyl-1H-1,2,4-triazole.

The Final Step: N-Vinylation of 5-Methyl-1H-1,2,4-triazole

With the 5-methyl-1H-1,2,4-triazole precursor in hand, the final and key transformation is the introduction of the ethenyl (vinyl) group at the N1 position. The N-vinylation of azoles is a well-established transformation with several methodologies having been developed over the years.

Direct Vinylation with Acetylene

Historically, the direct vinylation of heterocycles using acetylene gas under high pressure and temperature was a common industrial method.

Experimental Protocol: High-Pressure Vinylation

-

Reactant and Catalyst: 5-Methyl-1H-1,2,4-triazole is dissolved in a suitable solvent (e.g., dioxane) in a high-pressure autoclave. A basic catalyst, such as potassium hydroxide or a potassium salt of the triazole itself, is added.

-

Reaction Conditions: The autoclave is purged with nitrogen and then pressurized with acetylene gas. The reaction mixture is heated to 150-200 °C.

-

Monitoring and Work-up: The reaction is monitored by the uptake of acetylene. After completion, the autoclave is cooled, and the excess acetylene is vented. The product is isolated by filtration to remove the catalyst, followed by distillation or crystallization.

Causality: The basic catalyst deprotonates the triazole, forming the more nucleophilic triazolide anion, which then attacks the acetylene. The high pressure and temperature are required to overcome the low reactivity of acetylene and to ensure a sufficient concentration in the reaction mixture.

Transition-Metal Catalyzed Vinylation

More modern and milder methods for N-vinylation often employ transition metal catalysts, such as copper or palladium complexes. These methods offer better functional group tolerance and avoid the hazards of handling acetylene gas at high pressures. Vinylating agents such as vinyl halides, vinyl triflates, or vinylboronic acids are typically used. A particularly effective and more recent approach involves the use of vinyl thianthrenium tetrafluoroborate.

Experimental Protocol: Copper-Catalyzed N-Vinylation

-

Reactants and Catalyst: In a reaction vessel, 5-methyl-1H-1,2,4-triazole, a copper(I) or copper(II) salt (e.g., CuI, CuCl2, or CuF2), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K2CO3 or Cs2CO3) are combined in a suitable solvent (e.g., DMF or DMSO).[4]

-

Vinylating Agent: A vinylating agent, such as vinyl bromide or vinyl iodide, is added to the mixture.

-

Reaction Conditions: The reaction is heated, typically in the range of 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality: The copper catalyst facilitates the coupling between the triazole nitrogen and the vinyl group. The base is crucial for the deprotonation of the triazole, and the ligand stabilizes the copper catalyst and enhances its reactivity.

Caption: Copper-catalyzed N-vinylation of 5-methyl-1H-1,2,4-triazole.

Structural Elucidation and Properties

The structure of 1-Ethenyl-5-methyl-1H-1,2,4-triazole would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show characteristic signals for the methyl group, the vinyl protons, and the triazole ring carbons.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C bond of the vinyl group and the C-N bonds of the triazole ring would be observed.

The physical and chemical properties of this compound are expected to be influenced by both the methyl and vinyl substituents. The vinyl group, in particular, opens up possibilities for further chemical transformations, such as polymerization or cycloaddition reactions, making it a potentially valuable building block in materials science.

Potential Applications

While specific applications for 1-Ethenyl-5-methyl-1H-1,2,4-triazole are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: As a functionalized 1,2,4-triazole, it could be explored as a scaffold for the development of new therapeutic agents, particularly antifungals or antivirals.[5][6]

-

Agrochemicals: Many 1,2,4-triazole derivatives are used as herbicides and fungicides.[1]

-

Materials Science: The presence of a polymerizable vinyl group suggests its potential use as a monomer for the synthesis of novel polymers with tailored properties, such as thermal stability or metal-coordinating abilities.

Conclusion

The discovery and history of 1-Ethenyl-5-methyl-1H-1,2,4-triazole are intrinsically linked to the broader development of 1,2,4-triazole chemistry. While a singular historical account of its initial synthesis may not be readily available, its preparation can be confidently achieved through well-established synthetic methodologies. The combination of a stable heterocyclic core with a reactive vinyl group makes this compound an interesting target for further investigation in both medicinal and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize and explore the potential of this and related functionalized triazoles.

References

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved April 3, 2026, from [Link]

-

Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. (2009). Macromolecules - ACS Publications. Retrieved April 3, 2026, from [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

-

CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. (2022). Organic Letters. Retrieved April 3, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved April 3, 2026, from [Link]

-

The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. (n.d.). reposiTUm. Retrieved April 3, 2026, from [Link]

-

A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007). DTIC. Retrieved April 3, 2026, from [Link]

-

Chemistry of 1,2,4-Triazoles in Current Science. (n.d.). ISRES. Retrieved April 3, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

-

(PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). Retrieved April 3, 2026, from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Retrieved April 3, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved April 3, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (n.d.). SciSpace. Retrieved April 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Application Notes & Protocols: 1-Ethenyl-5-methyl-1H-1,2,4-triazole as a Versatile Ligand in Coordination Chemistry

Introduction: The Strategic Value of 1-Ethenyl-5-methyl-1H-1,2,4-triazole

In the landscape of coordination chemistry, the design of ligands that offer both robust coordination sites and latent functional handles is of paramount importance. 1-Ethenyl-5-methyl-1H-1,2,4-triazole, also known as 1-vinyl-5-methyl-1H-1,2,4-triazole, emerges as a ligand of significant strategic value. Its architecture uniquely combines two key features: the 1,2,4-triazole ring and a terminal vinyl group.

The triazole ring presents multiple nitrogen atoms, making it an excellent N-donor ligand capable of acting as a monodentate or a bridging ligand, facilitating the construction of diverse coordination complexes, from simple mononuclear species to complex coordination polymers.[1][2] The presence of the methyl group at the 5-position introduces steric and electronic perturbations that can fine-tune the properties of the resulting metal complexes.

Concurrently, the ethenyl (vinyl) group at the N1 position serves as a reactive site for post-coordination modification. This functionality is of particular interest for developing advanced materials, as it allows for polymerization, surface grafting, or "click" chemistry reactions, enabling the integration of metal complexes into larger macromolecular structures or functional materials.[3][4]

This guide provides a comprehensive overview of the synthesis of this ligand, its coordination to metal centers, and detailed protocols for the characterization and potential application of the resulting complexes. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring this promising ligand system.

Part I: Ligand Synthesis and Characterization

The synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is typically achieved through the N-vinylation of 5-methyl-1H-1,2,4-triazole. While several methods exist for N-vinylation of azoles, a common and effective approach involves the reaction with a vinylating agent under basic conditions.[4][5]

Protocol 1: Synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole

This protocol details a representative synthesis. Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

5-methyl-1H-1,2,4-triazole

-

Vinyl acetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Hydroquinone (polymerization inhibitor)

-

Palladium(II) acetate (catalyst)

-

Triphenylphosphine (ligand for catalyst)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-methyl-1H-1,2,4-triazole (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of hydroquinone.

-

Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous toluene.

-

Reaction Execution: Add the catalyst solution to the main reaction flask, followed by anhydrous toluene and an excess of vinyl acetate (3.0-5.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove potassium carbonate and other insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove excess toluene and vinyl acetate.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield 1-Ethenyl-5-methyl-1H-1,2,4-triazole as a pure compound.

Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.

Expected Characterization Data

The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals for the vinyl group (~5.0-7.0 ppm, complex multiplet, 3H), methyl group (~2.5 ppm, singlet, 3H), and triazole ring proton (~7.9 ppm, singlet, 1H). | Confirms the presence of all key functional groups and their connectivity. |

| ¹³C NMR | Resonances for vinyl carbons, methyl carbon, and triazole ring carbons (C3 and C5). | Verifies the carbon skeleton of the molecule. |

| FT-IR | C=C stretching (vinyl) ~1640 cm⁻¹, C=N stretching (triazole) ~1550 cm⁻¹, and C-H stretching bands. | Confirms the presence of the vinyl and triazole functional groups. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₅H₇N₃ (m/z = 109.06). | Confirms the molecular weight of the compound. |

Part II: Synthesis of Coordination Complexes

The N-donor atoms of the triazole ring readily coordinate to a wide range of transition metal ions. The coordination can occur through the N4 atom, leading to mononuclear complexes, or via bridging between the N1 and N2 atoms, which can result in the formation of polynuclear structures or coordination polymers.[1][2] The choice of metal salt, solvent, and stoichiometry are critical variables that dictate the final structure.

Protocol 2: General Synthesis of a [M(L)₂(X)₂] Type Complex

This protocol provides a general method for synthesizing a simple mononuclear complex, which can be adapted for various divalent metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

-

1-Ethenyl-5-methyl-1H-1,2,4-triazole (Ligand, L)

-

Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O) (Metal Precursor, M)

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Ligand Solution: Dissolve the ligand (2.2 equivalents) in a minimal amount of warm methanol in a small flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in methanol.

-

Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.

-

Precipitation: Upon mixing, a precipitate often forms immediately or after a short stirring period (30-60 minutes). If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent like diethyl ether to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the complex under vacuum.

Causality Behind Choices:

-

Stoichiometry (2.2:1 Ligand:Metal): A slight excess of the ligand is used to ensure complete coordination to the metal center and to drive the reaction to completion.

-

Solvent (Methanol/Ethanol): These polar protic solvents are excellent for dissolving both the polar ligand and many common metal salts, facilitating the reaction in a homogeneous phase.

-

Isolation Technique: The choice between immediate filtration, slow evaporation, or layering depends on the solubility of the resulting complex. Less soluble complexes precipitate immediately, while more soluble ones require a gradual change in solvent polarity or concentration to crystallize.

Part III: Characterization of Metal Complexes

Characterization is crucial to confirm successful coordination and to elucidate the structure of the resulting complex.

Key Spectroscopic and Analytical Changes Upon Coordination

| Technique | Observation | Rationale |

| FT-IR | A shift in the C=N stretching vibration of the triazole ring (typically to a higher or lower wavenumber). Appearance of new bands in the low-frequency region (< 500 cm⁻¹). | Coordination of the metal to the nitrogen atoms of the triazole ring alters the bond order and vibrational energy of the C=N bond. New bands correspond to M-N stretching vibrations.[6][7] |

| UV-Vis | For d-block metals like Cu(II), Ni(II), or Co(II), the appearance of new absorption bands in the visible region. | These bands are due to d-d electronic transitions, which become allowed in the ligand field of the complex. Their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral).[1] |

| Elemental Analysis | The experimental percentages of C, H, and N match the calculated values for the proposed formula. | Confirms the empirical formula and the ligand-to-metal ratio in the complex. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | This is the gold standard for structural elucidation of crystalline coordination compounds. |

Part IV: Applications in Materials Science and Catalysis

The dual functionality of 1-Ethenyl-5-methyl-1H-1,2,4-triazole complexes opens avenues for various applications. The metal center can act as a catalytic site, while the vinyl group allows for incorporation into polymeric materials.

Application Focus: Heterogeneous Catalysis

A key application is the immobilization of a catalytically active metal complex onto a polymer support via the vinyl group. This creates a heterogeneous catalyst that is easily separable and recyclable.

Protocol 3: Polymerization and Application in a Model Catalytic Reaction

This protocol outlines the free-radical polymerization of a synthesized complex and its use in a model oxidation reaction.

A. Synthesis of the Polymer-Supported Catalyst

-

Prepare Monomer Solution: Dissolve the synthesized vinyl-functionalized metal complex (e.g., [Cu(L)₂Cl₂]) and a cross-linking agent (e.g., divinylbenzene) in a suitable solvent like DMF.

-

Initiate Polymerization: Add a free-radical initiator (e.g., AIBN) and degas the solution. Heat the mixture (e.g., to 70°C) for 24 hours to induce polymerization.

-

Isolate Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter, wash extensively with methanol and diethyl ether, and dry the solid polymer-supported catalyst.

B. Catalytic Oxidation of an Alcohol

-

Reaction Setup: In a round-bottom flask, combine the polymer-supported catalyst, a substrate (e.g., benzyl alcohol), an oxidant (e.g., hydrogen peroxide), and a solvent (e.g., acetonitrile).

-

Reaction: Stir the mixture at a set temperature (e.g., 60°C).

-

Monitoring: Monitor the conversion of the alcohol to the corresponding aldehyde (benzaldehyde) using Gas Chromatography (GC) or TLC.

-

Catalyst Recovery: After the reaction, recover the solid catalyst by simple filtration. It can be washed, dried, and reused for subsequent reaction cycles to test its recyclability.

Logical Framework for Application Development

Caption: Relationship between ligand features and potential applications.

Conclusion

1-Ethenyl-5-methyl-1H-1,2,4-triazole is a highly versatile ligand that bridges the gap between molecular coordination chemistry and materials science. The protocols and insights provided in this guide offer a robust starting point for researchers to synthesize and explore the rich chemistry of its coordination complexes. The ability to tune the properties of the metal center and subsequently immobilize or polymerize the entire complex through the vinyl handle makes this ligand a powerful tool for developing next-generation catalysts, sensors, and functional materials.

References

-

U. D. N. UQ eSpace. 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. The University of Queensland. [Link]

-

Aier, M., Gayen, F. R., & Puzari, A. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. Scientific Reports, 12(1), 14544. [Link]

-

Kooij, B., Wong, T. H., & Severin, K. (2025). Synthesis of terminal N‐heterocyclic vinylidene ligand complexes of vanadium from diazoalkenes. CHIMIA International Journal for Chemistry, 79(12). [Link]

-

ResearchGate. (n.d.). Biological activity of triazole ligand and its metal complexes. [Link]

-

Wang, X.-L., et al. (2011). Coordination Polymers of 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene: Synthesis, Structure, Reversible Hydration, Encapsulation, and Catalysis Oxidation of Diphenylcarbonohydrazide. Crystal Growth & Design, 11(6), 2419–2431. [Link]

-

Arshad, M., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164. [Link]

-

Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Transition Metal Chemistry, 47(1), 57-75. [Link]

-

Bentiss, F., et al. (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 28(19), 6825. [Link]

-

ResearchGate. (n.d.). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. [Link]

-

Todorov, I., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1242319. [Link]

-

Ghorai, B., et al. (2021). Exploring “Triazole-Thiourea” Based Ligands for the Self-Assembly of Photoluminescent Hg(II) Coordination Compounds. Crystal Growth & Design, 21(6), 3534–3546. [Link]

-

Le Gac, S., et al. (2013). Iron coordination chemistry with new ligands containing triazole and pyridine moieties. Comparison of the coordination ability of the N-donors. Dalton Transactions, 42(4), 1391-1402. [Link]

-

Impactfactor.org. (n.d.). Biological Role of Metal Complexes and Applications. [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-27. [Link]

-

ResearchGate. (n.d.). (PDF) Transition Metal Complexes with N -Heterocyclic Vinylidene Ligands. [Link]

-

Kooij, B., Wong, T. H., & Severin, K. (2025). Transition Metal Complexes with N -Heterocyclic Vinylidene Ligands. CHIMIA, 79(12). [Link]

-

ResearchGate. (n.d.). Synthesis And Structural Study Of Coordination Complexes Of 5-Methyl-1,2,4-Triazole With Co(Ii), Ni(Ii), Cu. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981246. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(8), 1541-1543. [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

Shaheen, M. A., et al. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Molecules, 28(2), 856. [Link]

-

Al-adham, M. A. I., & Ali, A. M. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 10(1), 1-11. [Link]

-

PubChem. (n.d.). 1-Vinyl-1,2,4-triazole. National Center for Biotechnology Information. [Link]

-

Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(62), 39335-39339. [Link]

-

Lavallo, V., et al. (2003). Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. The Journal of Organic Chemistry, 68(14), 5654–5660. [Link]

-

Wikipedia. (2023, November 29). 1,2,4-Triazole. [Link]

-

Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(62), 39335-39339. [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08322H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. oscarpubhouse.com [oscarpubhouse.com]

- 7. ripublication.com [ripublication.com]

Application Note: 1-Ethenyl-5-methyl-1H-1,2,4-triazole in Advanced Click Chemistry Workflows

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Profiling

1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1) is a highly versatile, electron-rich vinyl monomer that has emerged as a powerful building block in modern click chemistry. While traditional acrylates are prone to off-target Michael additions with primary amines in biological systems, the vinyl group in this triazole derivative is highly specific.

Mechanistic Causality: The unique reactivity of this molecule stems from its structural dichotomy:

-

The 1-Ethenyl (Vinyl) Group: Acts as a highly efficient, electron-rich dienophile. It readily participates in radical-mediated step-growth polymerizations and bioorthogonal cycloadditions.

-

The 5-Methyl Group: Provides critical localized steric hindrance. This prevents spontaneous auto-polymerization during storage and shields the fragile N-N bonds of the triazole ring from premature degradation in complex biological buffers.

-

The 1,2,4-Triazole Core: Imparts excellent aqueous solubility, metal coordination capabilities, and biocompatibility, making it ideal for [1].

This guide details two primary workflows utilizing this molecule: Radical Thiol-Ene Polymerization for hydrogel synthesis and Inverse Electron-Demand Diels-Alder (iEDDA) for bioorthogonal bioconjugation.

Application Workflow I: Radical Thiol-Ene Click Polymerization

Causality & Experimental Design

Thiol-ene click chemistry is a radical-mediated process that follows a step-growth mechanism. Unlike chain-growth polymerizations that suffer from high shrinkage and heterogeneous network formation, thiol-ene reactions yield highly uniform, [2].

For biological applications (e.g., tissue scaffolds), we utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as the photoinitiator instead of the traditional Irgacure 2959. LAP absorbs efficiently at 365 nm and 405 nm, allowing for lower UV doses and significantly higher cell viability during encapsulation.

Figure 1: Radical Thiol-Ene Click Mechanism utilizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole.

Step-by-Step Protocol: Hydrogel Synthesis

-

Preparation of Initiator: Dissolve LAP photoinitiator in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 0.05% (w/v).

-

Monomer Mixing: Add PEG-dithiol (crosslinker) and 1-Ethenyl-5-methyl-1H-1,2,4-triazole to the LAP solution. Ensure a strict 1:1 molar ratio of thiol (–SH) to vinyl (–CH=CH2) functional groups to achieve maximum network conversion.

-

Homogenization: Vortex the mixture for 30 seconds and degas via sonication for 2 minutes to remove dissolved oxygen, which can quench radical propagation.

-

Photopolymerization: Transfer the solution to a mold. Irradiate with a 365 nm UV LED (intensity: 10 mW/cm²) for 3 to 5 minutes at room temperature.

Self-Validation Checkpoint: Ellman’s Assay

To validate that the click reaction has reached completion, perform an Ellman’s Reagent (DTNB) assay on the post-reaction buffer.

-

Mechanism: DTNB reacts with free thiols to yield a yellow product (TNB²⁻).

-

Validation: A lack of absorbance at 412 nm via UV-Vis spectroscopy confirms the complete consumption of thiols, validating a >99% click efficiency.

Application Workflow II: Bioorthogonal iEDDA Tetrazine Ligation

Causality & Experimental Design

The Inverse Electron-Demand Diels-Alder (iEDDA) reaction between a tetrazine and a vinyl group is a premier bioorthogonal conjugation method. Because 1-Ethenyl-5-methyl-1H-1,2,4-triazole is an electron-rich dienophile, it reacts rapidly with electron-poor tetrazines without the need for cytotoxic copper catalysts (unlike CuAAC). Furthermore, the subsequent extrusion of nitrogen gas ( N2 ) renders the reaction thermodynamically irreversible, ensuring highly stable conjugates for [3].

Figure 2: Inverse Electron-Demand Diels-Alder (iEDDA) bioconjugation workflow.

Step-by-Step Protocol: Antibody Bioconjugation

-

Buffer Exchange: Purify your tetrazine-functionalized antibody (e.g., Tz-Trastuzumab) into PBS (pH 7.4) using a 30 kDa MWCO spin filter to remove any free tetrazine.

-

Conjugation: Add 10 molar equivalents of the 1-Ethenyl-5-methyl-1H-1,2,4-triazole-linked payload (e.g., fluorophore or cytotoxic drug) to the antibody solution.

-

Incubation: Incubate the mixture in the dark at room temperature (20–25°C) for 2 hours with gentle orbital shaking. No catalyst is required.

-

Purification: Remove unreacted triazole payload using a size-exclusion chromatography (SEC) column or repeated spin filtration.

Self-Validation Checkpoint: Spectrophotometric Tracking

Tetrazines possess a highly characteristic pink/red color due to an absorption maximum at ~520 nm .

-

Validation: As the iEDDA reaction proceeds and the tetrazine ring is destroyed to form the dihydropyridazine linkage, the solution will visibly lose its pink hue. Tracking the decay of the 520 nm peak via a spectrophotometer provides real-time, self-validating kinetic data.

Quantitative Data Summary

The following table summarizes the comparative metrics of utilizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole across both click chemistry workflows.

| Metric | Radical Thiol-Ene Click | iEDDA Tetrazine Ligation |

| Reaction Mechanism | Free-radical step-growth | [4+2] Cycloaddition |

| Catalyst / Initiator | Photoinitiator (e.g., LAP) + UV/Vis | None (Spontaneous) |

| Reaction Kinetics ( k ) | Extremely fast (seconds to minutes) | Moderate to Fast ( 10−1 to 103 M −1 s −1 ) |

| Byproducts | None | Nitrogen gas ( N2 ) |

| Primary Application | Hydrogels, 3D Bioprinting, Monoliths | Antibody-Drug Conjugates, Live-cell imaging |

| Biocompatibility | High (Requires controlled UV dose) | Excellent (True Bioorthogonal) |

| Self-Validation Method | Ellman's Assay (Thiol consumption) | UV-Vis Spectroscopy (520 nm decay) |

References

-

Title: Energetic monomer and polymer salts from 1-vinyl-1,2,4-triazole derivatives Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]

-

Title: Preparation, Solid-State NMR, and Physicochemical Characterization of Surprisingly Tough Open Cell PolyHIPEs Derived from 1-Vinyl-1,2,4-triazole Oil-in-Water Emulsions Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL: [Link]

Application Note: 1-Ethenyl-5-methyl-1H-1,2,4-triazole in Medicinal Chemistry – Monomer Synthesis, Polymerization, and Advanced Drug Delivery

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Scientific Context

1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1), also referred to as 1-vinyl-5-methyl-1H-1,2,4-triazole, is a highly versatile monomer and pharmacophore in medicinal chemistry. It builds upon the foundational 1-vinyl-1,2,4-triazole scaffold, which is extensively utilized for its high hydrophilicity, biocompatibility, and remarkably low toxicity (LD50 > 3000 mg/kg)[1].

The compound serves a dual purpose in pharmaceutical development:

-

Biological Pharmacophore: The 1,2,4-triazole ring is a privileged structure that acts as a potent inhibitor of the 14-alpha-demethylase enzyme (CYP51), making it a cornerstone for antimicrobial and antifungal drug design[2].

-

Polymeric Matrix Precursor: The ethenyl (vinyl) group enables free-radical polymerization, allowing the synthesis of functional hydrogels and metal-polymer nanocomposites used in targeted drug delivery[3].

The introduction of the 5-methyl group provides a unique steric profile. Compared to the unsubstituted analog, the methyl group restricts rotation around the polymer backbone, subtly increasing the glass transition temperature ( Tg ) and modulating the aqueous swelling ratio. This steric hindrance is strategically advantageous for extending the release kinetics of encapsulated low-molecular-weight therapeutics.

Physicochemical Profiling

Understanding the baseline properties of the monomer is critical before initiating polymerization workflows.

| Parameter | Value / Description |

| Chemical Name | 1-Ethenyl-5-methyl-1H-1,2,4-triazole |

| CAS Number | 80904-16-1[4] |

| Molecular Formula | C 5 H 7 N 3 [4] |

| Molecular Weight | 109.13 g/mol [4] |

| Structural Features | Vinyl group (polymerizable); Triazole ring (metal-coordinating/bioactive); 5-Methyl group (steric modulator) |

| Solubility | Highly soluble in water, DMF, DMAA, and lower alcohols[3] |

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others.

Radiation-Induced vs. Chemical Polymerization

While chemical initiators like AIBN can successfully drive the radical polymerization of vinyl triazoles[3], biomedical applications demand ultra-pure matrices. Utilizing 60Co gamma irradiation allows for simultaneous polymerization and cross-linking in aqueous media[5].

-

The Causality: Gamma rays generate hydroxyl radicals directly from the water solvent. This eliminates the need for toxic chemical initiators or cross-linkers (e.g., N,N'-methylenebisacrylamide), ensuring a zero-toxicity profile essential for in vivo drug delivery systems.

Nanocomposite Stabilization via Triazole Coordination

When synthesizing antimicrobial silver or gold nanoparticles, agglomeration is a primary failure mode. The electron-rich nitrogen atoms (N2 and N4) in the triazole ring act as powerful coordinating ligands for transition metals (e.g., Ag + , Au 3+ )[6].

-

The Causality: During radiation-induced reduction, the triazole polymer matrix effectively caps the forming nanoparticles, restricting their growth to a narrow size distribution (typically 2–3 nm) and preventing thermodynamic aggregation[6].

Caption: Mechanistic pathways of 1-ethenyl-5-methyl-1H-1,2,4-triazole in therapeutic applications.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of Poly(1-ethenyl-5-methyl-1H-1,2,4-triazole) Hydrogels for 5-Fluorouracil Delivery

Adapted from validated gamma-irradiation workflows for vinyl triazoles[5].

Objective: Create a sterile, cross-linked hydrogel capable of time-dependent release of the anticancer agent 5-Fluorouracil (5-FU).

-

Monomer Purification: Distill 1-ethenyl-5-methyl-1H-1,2,4-triazole under reduced pressure to remove polymerization inhibitors. Self-Validation: Purity >99% confirmed via 1 H-NMR.

-

Aqueous Solution Preparation: Prepare a 10–20% (w/v) binary aqueous solution of the monomer. Transfer the solution into thin-wall hollow cylindrical glass molds.

-

Expert Insight: Thin-wall hollow cylinders provide a higher surface area-to-volume ratio compared to solid rods, facilitating faster swelling equilibrium and more uniform drug distribution[5].

-

-

Gamma Irradiation: Expose the molds to a 60Co gamma-ray source at a dose rate of 0.5–1.0 kGy/h until a total absorbed dose of 20–30 kGy is reached.

-

Swelling and Washing: Remove the formed hydrogels and immerse them in deionized water. Change the water every 12 hours for 3 days.

-

Self-Validation: Monitor the wash water using UV-Vis spectroscopy. Washing is complete when absorbance at the monomer's λmax reaches zero, ensuring no unreacted monomer remains.

-

-

Drug Loading (Adsorption Method): Lyophilize the washed hydrogels. Immerse the dried gels in a 1.0 mg/mL aqueous solution of 5-Fluorouracil for 48 hours at 4°C to allow for maximum adsorption[5].

-

Final Processing: Briefly rinse the loaded hydrogels to remove surface-bound drug, then lyophilize for long-term storage.

Caption: Step-by-step workflow for the synthesis and drug loading of triazole-based hydrogels.

Protocol B: One-Pot Synthesis of Silver-Polymer Nanocomposites

Adapted for the synthesis of antimicrobial agents[6].

-

Precursor Mixing: Dissolve 1 wt.% of the monomer in an aqueous-ethanolic solution (to suppress excessive cross-linking). Add Silver Nitrate ( AgNO3 ) to achieve a Monomer:Ag + molar ratio of 25:1[6].

-

Radiation-Induced Reduction: Irradiate the solution up to a dose of 24 kGy. The solvated electrons and radicals will reduce Ag + to Ag 0 , while simultaneously polymerizing the monomer.

-

Characterization: Verify the formation of stable nanoparticles (2–3 nm) via Transmission Electron Microscopy (TEM) and the presence of the Surface Plasmon Resonance (SPR) band via UV-Vis spectroscopy[6].

Quantitative Data Presentation

The following table summarizes the swelling and drug-release behaviors of triazole-based hydrogels, demonstrating the impact of environmental conditions on the polymeric network.

| Environmental Variable | Effect on Polymeric Hydrogel | Mechanism / Causality | Reference Baseline |

| Temperature (4°C to 20°C) | Swelling ratio increases | Enhanced thermodynamic flexibility of polymer chains in water. | [5] |

| Ionic Strength (Addition of LiCl) | Maximum contraction | High ionic strength disrupts the hydrogen bonding network between triazole rings and water, causing chain collapse. | [5] |

| Time (Release Kinetics) | 65% release of 5-FU within 48h | Diffusion-controlled release governed by the cross-link density of the triazole matrix. | [5] |

| Monomer Concentration | Molecular weight increases | Higher monomer concentration during irradiation increases propagation rate over termination. | [6] |

Note: The 5-methyl substitution in 1-ethenyl-5-methyl-1H-1,2,4-triazole is predicted to slightly decrease the maximum swelling volume (originally ~3000% for unsubstituted PVT[5]) due to increased hydrophobicity and steric bulk, thereby extending the 5-FU release window beyond 48 hours.

References

-

[3] Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. National Center for Biotechnology Information (NIH). 3

-

[5] Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation. National Center for Biotechnology Information (NIH). 5

-

[2] New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. ResearchGate.2

-

[6] One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole and Silver Ions. MDPI. 6

-

[1] Gold Nanocomposites Based on 1-Vinyl-1,2,4- Triazole Copolymer with Acrylic Acid. Crimson Publishers. 1

-

[4] 1-Ethenyl-5-methyl-1H-1,2,4-triazole | 80904-16-1. Molaid. 4

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-乙烯基-5-甲基-1,2,4-三唑 - CAS号 80904-16-1 - 摩熵化学 [molaid.com]

- 5. Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Support Center: 1-Ethenyl-5-methyl-1H-1,2,4-triazole Purification Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered when purifying 1-ethenyl-5-methyl-1H-1,2,4-triazole (also known as 1-vinyl-5-methyl-1,2,4-triazole). This monomer is critical for synthesizing 1[1]. However, its purification is notoriously difficult due to its propensity for premature polymerization and moisture retention.

Below is a comprehensive troubleshooting guide, structured to ensure scientific integrity and experimental success.

Phase 1: Pre-Purification & Handling (FAQs)

Q1: Why does my crude monomer mixture turn into a viscous gel before or during distillation? A1: This is a classic case of thermal auto-initiation. The ethenyl (vinyl) group is highly electron-rich and susceptible to 2 when exposed to heat, light, or trace peroxides[2].

-

Causality & Solution: To prevent this, you must introduce a radical scavenger. 4-tert-Butylcatechol (TBC) is the industry standard. TBC donates a hydrogen atom to quench propagating radicals, forming a stable quinone.

-

Critical Insight: TBC requires trace amounts of oxygen to function. If you are distilling under a strict, oxygen-free argon atmosphere, TBC will fail. In anaerobic setups, switch to Phenothiazine (200–500 ppm).

Q2: How does the 5-methyl substitution affect the purification compared to standard 1-vinyl-1,2,4-triazole? A2: The methyl group at the 5-position introduces steric hindrance adjacent to the N1-vinyl group. This slightly increases the boiling point and alters the molecule's polarity. While standard 1-vinyl-1,2,4-triazole distills at 1[1], expect the 5-methyl derivative to distill at approximately 55–60 °C at the same pressure. The steric bulk also slightly reduces its hygroscopicity, but rigorous drying is still mandatory.

Q3: I am getting co-distillation of unreacted 5-methyl-1H-1,2,4-triazole. How do I separate them? A3: Unreacted triazole can co-distill if the vacuum is unstable or the heating rate is too aggressive.

-

Self-Validating Protocol: Before distillation, perform an aqueous wash. The unreacted 5-methyl-1H-1,2,4-triazole is significantly more water-soluble than the vinylated product. Extract the organic phase with dichloromethane (DCM), then dry over anhydrous calcium hydride (CaH₂). CaH₂ acts as a self-validating indicator: when hydrogen gas evolution (bubbling) ceases, the solution is definitively dry.

Phase 2: Step-by-Step Vacuum Distillation Methodology

For optimal purity, follow this self-validating distillation workflow used in the preparation of 3[3].

Workflow for the purification and validation of 1-ethenyl-5-methyl-1H-1,2,4-triazole.

The Protocol

-

Preparation & Drying: Transfer the crude organic extract to a round-bottom flask. Add anhydrous CaH₂ (1-2% w/v) and stir at room temperature for 2 hours until bubbling stops. Filter the dried mixture into the distillation flask.

-

Inhibitor Addition: Add 200–500 ppm of Phenothiazine (for anaerobic distillation) or TBC (if a slight air bleed is used) to the flask to prevent 4[4].

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints with high-vacuum silicone grease. Attach a dry ice/acetone cold trap to protect your vacuum pump from volatile organics.

-

Degassing: Apply a gentle vacuum at room temperature for 15 minutes to degas the solvent (e.g., residual DCM) and prevent bumping.

-

Fractional Distillation: Gradually lower the pressure to < 5 mmHg. Slowly heat the oil bath. Discard the initial forerun (usually residual solvents and low-boiling impurities). Collect the main fraction at 55–60 °C (at 3 mmHg).

-

Collection & Storage: Collect the pure 1-ethenyl-5-methyl-1H-1,2,4-triazole in a receiver flask pre-chilled in an ice bath. Immediately flush with argon and 4 in the dark[4].

Phase 3: Quantitative Data & Quality Control

Summarizing the physicochemical parameters is essential for tracking fractional distillation cuts and ensuring the structural integrity of the monomer.

| Property / Parameter | 1-Ethenyl-1H-1,2,4-triazole (Reference) | 1-Ethenyl-5-methyl-1H-1,2,4-triazole (Target) |

| Molecular Weight | 95.10 g/mol | 109.13 g/mol |

| Boiling Point (Vacuum) | 43 °C at 3 mmHg | ~55–60 °C at 3 mmHg |

| Polymerization Inhibitor | TBC (100–500 ppm) | TBC or Phenothiazine (200–500 ppm) |

| Moisture Sensitivity | High (H-bonding with triazole N) | High (Requires CaH₂ drying) |

| ¹H-NMR Vinyl Shifts (CDCl₃) | ~4.9 (dd), 5.4 (dd), 7.1 (dd) ppm | ~4.8 (dd), 5.3 (dd), 7.0 (dd) ppm |

Q4: How do I validate the purity of the final product without degrading it? A4: Use ¹H-NMR spectroscopy (in CDCl₃). The vinyl protons are your primary diagnostic markers. You should observe a characteristic set of doublet of doublets (dd) between 4.8 ppm and 7.1 ppm. The absence of a broad peak at ~10-12 ppm (the NH proton of the unreacted triazole) confirms the successful removal of the starting material, validating the entire purification workflow.

References

- Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene, MDPI.

- Nontoxic hydrophilic polymeric nanocomposites containing silver nanoparticles with strong antimicrobial activity, PMC.

- Poly(N-vinyl triazole-b-N-vinyl imidazole)

- 1-VINYL-1,2,4-TRIAZOLE CAS#: 2764-83-2, ChemicalBook.

Sources

- 1. Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene [mdpi.com]

- 2. Nontoxic hydrophilic polymeric nanocomposites containing silver nanoparticles with strong antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-VINYL-1,2,4-TRIAZOLE CAS#: 2764-83-2 [m.chemicalbook.com]

Technical Support Center: 1-Ethenyl-5-methyl-1H-1,2,4-triazole Solubility & Troubleshooting Guide

Executive Summary

Welcome to the Technical Support Center for 1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1) . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique amphiphilic behavior of this monomer. While the parent 1-vinyl-1,2,4-triazole is highly hydrophilic, the addition of the 5-methyl group introduces steric hindrance and increases the lipophilic character of the molecule [1]. This subtle structural change significantly alters its solubility thermodynamics, particularly during free-radical polymerization.

This guide provides field-proven protocols, mechanistic explanations, and troubleshooting steps to ensure your syntheses and polymerizations proceed without phase separation or yield loss.

Part 1: Physicochemical Profiling & Solubility Matrix

Understanding the solvation mechanics of 1-ethenyl-5-methyl-1H-1,2,4-triazole is critical. The triazole ring acts as a strong electron acceptor, while the 5-methyl group disrupts local water structuring [2].

Table 1: Solvent Compatibility and Mechanistic Rationale

| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent (Indefinite) | Optimal donor-acceptor interactions. The solvent acts as an electron donor to the electron-deficient triazole ring [3]. |

| Aqueous | Water, PBS (pH 7.4) | Good (Monomer) / Poor (Polymer) | Strong exothermic hydrogen bonding with triazole nitrogens [3]. However, the 5-methyl group induces hydrophobic collapse as the polymer chain grows. |

| Strong Acceptor | Formic Acid, Acetic Acid | Good | The triazole ring switches to act as an electron donor, protonating easily (pKa ~2.2 for protonated species) [1]. |

| Non-Polar / Weak | THF, Acetone, Hexane | Poor | Inability to participate in hydrogen bonding or dipole-dipole stabilization, leading to monomer aggregation [3]. |

Part 2: Troubleshooting FAQs

Q1: My monomer is precipitating out of solution when I use THF or Acetone. How do I fix this? Cause: 1-Ethenyl-5-methyl-1H-1,2,4-triazole exhibits pronounced amphiphilic behavior. Non-polar or weakly polar solvents like THF and acetone lack the hydrogen-bonding capacity required to solvate the highly polar triazole moiety, leading to rapid aggregation. Solution: Immediately switch your solvent system to a highly polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will provide indefinite solubility via donor-acceptor stabilization [3]. If your downstream application strictly requires a less polar solvent, use a co-solvent system (e.g., THF/DMF at a 70:30 ratio).

Q2: During aqueous free-radical polymerization, my solution turns cloudy and the polymer precipitates. Why? Cause: While the monomer is water-soluble, the resulting polymer backbone becomes increasingly hydrophobic due to the 5-methyl group. This creates a Lower Critical Solution Temperature (LCST) effect. As the reaction temperature increases (typically 60°C for AIBN initiation), the hydrogen bonds between water and the triazole nitrogens are thermally disrupted, causing the polymer to undergo hydrophobic collapse and phase-separate [4]. Solution:

-

Solvent Shift: Conduct the polymerization in a 50:50 Water/DMF mixture to maintain polymer solvation.

-

Copolymerization: Introduce a highly hydrophilic comonomer, such as N-vinylpyrrolidone (NVP), at a minimum 30 mol% ratio to disrupt the hydrophobic domains and maintain aqueous solubility [3].

Q3: I am observing significant heat generation when dissolving the monomer in water. Is this normal? Cause: Yes. The dissolution of triazole derivatives in water is highly exothermic. The thermodynamic parameters for mixing show a massive enthalpy decrease ( ΔH≈−68.9 kcal/mol) due to the rapid formation of hydrogen bonds between water molecules and the unshared electron pairs of the "pyridine-like" nitrogen atoms in the hetero ring [3]. Solution: No corrective action is needed, but for large-scale preparations, add the monomer slowly to the aqueous phase under an ice bath to prevent premature thermal auto-polymerization.

Part 3: Mechanistic Pathway Diagram

The following diagram illustrates the logical workflow for selecting solvents and troubleshooting phase separation during the handling and polymerization of 1-ethenyl-5-methyl-1H-1,2,4-triazole.

Figure 1: Solvation and polymerization workflow for 1-Ethenyl-5-methyl-1H-1,2,4-triazole.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol leverages DMF to bypass the aqueous precipitation issues commonly associated with the 5-methyl derivative [4].

Protocol: Controlled Solubilization and Free-Radical Polymerization in DMF

Materials Required:

-

1-Ethenyl-5-methyl-1H-1,2,4-triazole (Purified, >99%)

-

Dimethylformamide (DMF) (Anhydrous)

-

Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

-

Acetone (for precipitation)

Step-by-Step Methodology:

-

Monomer Preparation: Weigh 1.5 g (~13.7 mmol) of 1-ethenyl-5-methyl-1H-1,2,4-triazole and transfer it to a clean, dry Schlenk flask.

-

Solvent Addition: Add 3.0 mL of anhydrous DMF. Stir at 300 rpm at room temperature. Causality: DMF acts as an electron donor, fully solvating the triazole ring and preventing the aggregation seen in non-polar solvents.

-

Initiator Addition: Add 0.015 g of AIBN (1 wt% relative to monomer).

-

Deoxygenation (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger. Removing it ensures high conversion rates and prevents premature chain termination.

-

Polymerization: Seal the flask under an argon atmosphere and immerse it in a pre-heated oil bath at 60°C for 6 to 24 hours (depending on desired molecular weight).

-

Precipitation & Recovery: Cool the reaction mixture to room temperature. Dropwise, add the mixture into 50 mL of cold acetone (7°C) under vigorous stirring. Causality: The polymer is insoluble in acetone, allowing for clean phase separation from unreacted monomer and DMF.

-

Purification: Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the resulting polymer powder in a vacuum oven at 40°C for 24 hours.

References

-

Prozorova, G. F., & Pozdnyakov, A. S. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymer Science, Series C, 64, 62–72. Available at: [Link]

-

Pozdnyakov, A., Emel'yanov, A., Ivanova, A., et al. (2022). Strong Antimicrobial Activity of Highly Stable Nanocomposite Containing AgNPs Based on Water-Soluble Triazole-Sulfonate Copolymer. Pharmaceutics, 14(1), 206. Available at: [Link]

Technical Support Center: Optimizing the Synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole

Welcome to the technical support center for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important reaction. As every synthetic challenge is unique, this resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole?

The synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole, a type of N-vinylazole, is typically achieved through the N-vinylation of 5-methyl-1H-1,2,4-triazole. The primary methods involve transition metal-catalyzed cross-coupling reactions or metal-free approaches.[1][2]

-

Copper-Catalyzed N-Vinylation: This is a widely used and reliable method.[3][4] It often employs a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, along with a ligand to facilitate the reaction.[3][4] Vinylating agents like vinyl bromides are common.[3][4]

-

Palladium-Catalyzed N-Vinylation: While also effective, palladium catalysts can be more expensive than copper catalysts.[1][4]

-

Metal-Free N-Vinylation: These methods offer an alternative to avoid transition metal contamination in the final product.[1][2] They often utilize strong bases like potassium hydroxide (KOH) in a solvent such as DMSO.[1] Another approach involves the reaction with vinyl selenones in the presence of a base.[1]

Q2: I am observing a mixture of N1 and N2 vinylation products. How can I improve the regioselectivity for the desired 1-ethenyl isomer?

The 1,2,4-triazole ring has two potential sites for N-vinylation (N1 and N2), which can lead to the formation of regioisomers. Achieving high regioselectivity is a common challenge.